molecular formula C18H17ClN2O4S B278503 Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate

Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate

Cat. No. B278503
M. Wt: 392.9 g/mol
InChI Key: LHWPMSMLLIWWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of thiophene carboxylates and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate A involves the inhibition of the enzyme farnesyltransferase, which is involved in the post-translational modification of proteins. This inhibition leads to the disruption of various cellular processes, including cell proliferation and migration.
Biochemical and Physiological Effects:
Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate A has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in vitro. It has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate A in lab experiments include its high potency and selectivity for farnesyltransferase inhibition. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations are some of the limitations that need to be considered.

Future Directions

There are several future directions for the study of Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate A. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more potent and selective farnesyltransferase inhibitors based on the structure of Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate A is an exciting avenue for future research.

Synthesis Methods

The synthesis of Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate A involves the reaction of 5-ethyl-4-cyano-3-methylthiophene-2-carboxylic acid with 4-chloro-3-methylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then coupled with N-(2-oxoethyl)glycine ethyl ester to obtain the final product.

Scientific Research Applications

Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate A has been studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory, antifungal, and antibacterial activities. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.

properties

Molecular Formula

C18H17ClN2O4S

Molecular Weight

392.9 g/mol

IUPAC Name

ethyl 5-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C18H17ClN2O4S/c1-4-24-18(23)16-11(3)13(8-20)17(26-16)21-15(22)9-25-12-5-6-14(19)10(2)7-12/h5-7H,4,9H2,1-3H3,(H,21,22)

InChI Key

LHWPMSMLLIWWML-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)COC2=CC(=C(C=C2)Cl)C)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)COC2=CC(=C(C=C2)Cl)C)C#N)C

Origin of Product

United States

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